DL-Valine-15N
CAS No.: 71261-62-6
Cat. No.: VC3797117
Molecular Formula: C5H11NO2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71261-62-6 |
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Molecular Formula | C5H11NO2 |
Molecular Weight | 118.14 g/mol |
IUPAC Name | 2-(15N)azanyl-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 |
Standard InChI Key | KZSNJWFQEVHDMF-PTQBSOBMSA-N |
Isomeric SMILES | CC(C)C(C(=O)O)[15NH2] |
SMILES | CC(C)C(C(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)O)N |
Introduction
Chemical and Structural Properties of DL-Valine-15N
Table 1: Comparative Properties of DL-Valine and DL-Valine-15N
Property | DL-Valine | DL-Valine-15N |
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Molecular Formula | C5H11NO2 | C5H11NO2 |
Molecular Weight (g/mol) | 117.146 | 118.14 |
Melting Point (°C) | 283.5–285 | 283.5–285 (estimated) |
Boiling Point (°C) | 213.6 ± 23.0 | Similar to DL-Valine |
Isotopic Enrichment | Natural 14N | 98 atom % 15N |
The structural similarity between DL-Valine-15N and its non-labeled counterpart ensures minimal perturbation in biological systems, making it ideal for tracer studies .
Synthesis and Purification
DL-Valine-15N is synthesized through microbial fermentation under controlled conditions to maximize 15N incorporation. Reverse isotope dilution analysis confirms isotopic purity, typically achieving 98% 15N enrichment. Key steps include:
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Microbial Cultivation: Using nitrogen-free media supplemented with 15N-labeled ammonium salts to force isotopic assimilation.
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Fermentation Optimization: Adjusting pH, temperature, and aeration to enhance yield while minimizing 14N contamination from atmospheric sources.
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Purification: Chromatographic techniques isolate DL-Valine-15N from fermentation byproducts, followed by lyophilization for stability.
Applications in Biochemical Research
Metabolic Pathway Tracing
DL-Valine-15N serves as a metabolic tracer to elucidate nitrogen utilization in vivo. In rat models, 94% 15N enrichment across tissues has been achieved, enabling precise quantification of protein turnover rates . For example, studies using 15N-labeled valine have revealed:
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Hepatic Protein Synthesis: The liver exhibits a 30% higher nitrogen incorporation rate compared to skeletal muscle .
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Amino Acid Recycling: Up to 40% of dietary nitrogen is recycled through transamination pathways involving branched-chain amino acids like valine .
Protein Dynamics Studies
Incorporating DL-Valine-15N into proteins allows researchers to track synthesis and degradation kinetics. A landmark study employed 15N-labeled valine in conjunction with multi-dimensional protein identification technology (MudPIT) to measure tissue-specific protein half-lives . Key findings include:
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Cardiac Proteins: Mitochondrial proteins in the heart have an average half-life of 6.2 days, while cytosolic proteins turnover in 3.1 days .
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Metabolic Scrambling: Approximately 15% of 15N labels are lost via transamination to alanine, necessitating computational correction in kinetic models .
NMR Spectroscopy Applications
The nuclear spin of 15N (I = 1/2) makes DL-Valine-15N invaluable for NMR-based structural studies. In protein-ligand interaction analyses, 15N-labeled valine residues produce distinct chemical shift perturbations, enabling residue-specific binding affinity measurements. For instance, 15N NMR has resolved valine’s role in ATP-binding cassette transporters, revealing conformational changes during substrate translocation .
Analytical Methodologies for 15N Detection
Mass Spectrometry
High-resolution mass spectrometry (HRMS) differentiates 15N-labeled peptides from their 14N counterparts based on mass shifts. A novel algorithm analyzes isotopic distributions to calculate enrichment levels, requiring ≥100 peptides for accurate tissue-wide quantification . For example:
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Isotope Pattern Fitting: The peptide SAMPEGYVQER (m/z 987.45) exhibits a +6 Da shift when fully labeled, but metabolic scrambling reduces this to +5 Da in 45% of molecules .
Table 2: Metabolic Scrambling Effects Observed via MS
Peptide Sequence | Expected Shift (Da) | Observed Shift (Da) | Scrambling Rate |
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EEDPIHLR | +2 | +1.8 ± 0.2 | 10% |
VVFLepqwyr | +3 | +2.5 ± 0.3 | 17% |
SAMPEGYVQER | +6 | +5.4 ± 0.4 | 45% |
Isotopic Fine Structure Analysis
Orbitrap-based systems resolve isotopic fine structures to localize 15N labels. In peptide VQER, MS/MS fragmentation confirmed that 55% of 15N remained on valine’s α-amino group, while 45% migrated to alanine via transaminases . This level of detail is critical for refining metabolic models.
Challenges and Limitations
Metabolic Scrambling
The α-amino group of DL-Valine-15N participates in transamination reactions, transferring 15N to other amino acids. In HEK293 cell cultures, 30% of 15N labels were detected in alanine and glutamate within 24 hours . Correction strategies include:
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Parallel 13C Labeling: Using 13C6-glucose to distinguish nitrogen scrambling from carbon flux .
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Computational Modeling: Algorithms like IsoSim simulate scrambling patterns to adjust experimental data .
Enrichment Heterogeneity
Tissue-specific variations in 15N enrichment complicate whole-organism studies. While the liver achieves 94% enrichment, muscles plateau at 82% due to slower protein turnover . Researchers address this by normalizing data to tissue-specific enrichment factors.
Future Directions
Emerging applications of DL-Valine-15N include single-cell proteomics and spatially resolved metabolomics. Coupling 15N labeling with imaging mass spectrometry could map nitrogen fluxes at subcellular resolution. Additionally, CRISPR-engineered microbial strains may boost 15N incorporation efficiency beyond current 98% limits.
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